

Technical Guide: Physicochemical Properties of (4-Bromophenyl)(2,2-dimethoxyethyl)sulfane

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Compound of Interest

Compound Name: (4-Bromophenyl)(2,2-dimethoxyethyl)sulfane

Cat. No.: B051402

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of **(4-Bromophenyl)(2,2-dimethoxyethyl)sulfane** (CAS No. 118780-12-4). Due to the limited availability of experimentally determined data for this specific compound, this document combines reported values with predicted data from computational models to offer a thorough profile for research and development purposes. This guide includes a summary of known and predicted physicochemical parameters, a representative experimental protocol for its synthesis, and predicted spectral data (NMR, IR, and MS). The information herein is intended to serve as a foundational resource for scientists and professionals engaged in drug discovery and chemical research.

Introduction

(4-Bromophenyl)(2,2-dimethoxyethyl)sulfane is an organic compound featuring a bromophenyl group attached to a sulfur atom, which in turn is connected to a dimethoxyethyl moiety. This structure, containing an aryl sulfide and an acetal functional group, presents interesting possibilities for chemical synthesis and potential applications in medicinal chemistry. Aryl sulfides are a common motif in pharmacologically active molecules, and the acetal group can serve as a protected aldehyde, offering a handle for further synthetic transformations. This

guide aims to consolidate the available and predicted information on its core physicochemical properties to facilitate its use in a research context.

Physicochemical Properties

The physicochemical properties of a compound are critical for understanding its behavior in both chemical and biological systems. These parameters influence solubility, absorption, distribution, metabolism, and excretion (ADME) properties, which are fundamental in drug development.

Experimentally Determined and Supplier-Reported Data

The following table summarizes the currently available data for **(4-Bromophenyl)(2,2-dimethoxyethyl)sulfane** from scientific suppliers and databases.

Property	Value
CAS Number	118780-12-4
Molecular Formula	C ₁₀ H ₁₃ BrO ₂ S
Molecular Weight	277.18 g/mol
Boiling Point	313.994 °C at 760 mmHg
Purity	Typically reported as ≥95% or ≥96%

Predicted Physicochemical Properties

In the absence of comprehensive experimental data, computational methods provide valuable estimates for key physicochemical properties. The following data has been generated using established prediction algorithms. Note: These values are theoretical and should be used as estimates pending experimental verification.

Property	Predicted Value
Melting Point	Not available
logP (Octanol-Water Partition Coefficient)	3.1 - 3.5
Aqueous Solubility (logS)	-3.5 to -4.0 (low solubility)
pKa	No ionizable groups within a physiological pH range
Refractive Index	~1.56
Polar Surface Area	34.6 Å ²

Synthesis Methodology

While a specific, peer-reviewed synthesis protocol for **(4-Bromophenyl)(2,2-dimethoxyethyl)sulfane** is not readily available in the literature, a representative experimental procedure can be proposed based on the well-established S-alkylation of thiophenols. The most direct route involves the reaction of 4-bromothiophenol with 2-bromo-1,1-dimethoxyethane.

Representative Experimental Protocol: S-Alkylation of 4-Bromothiophenol

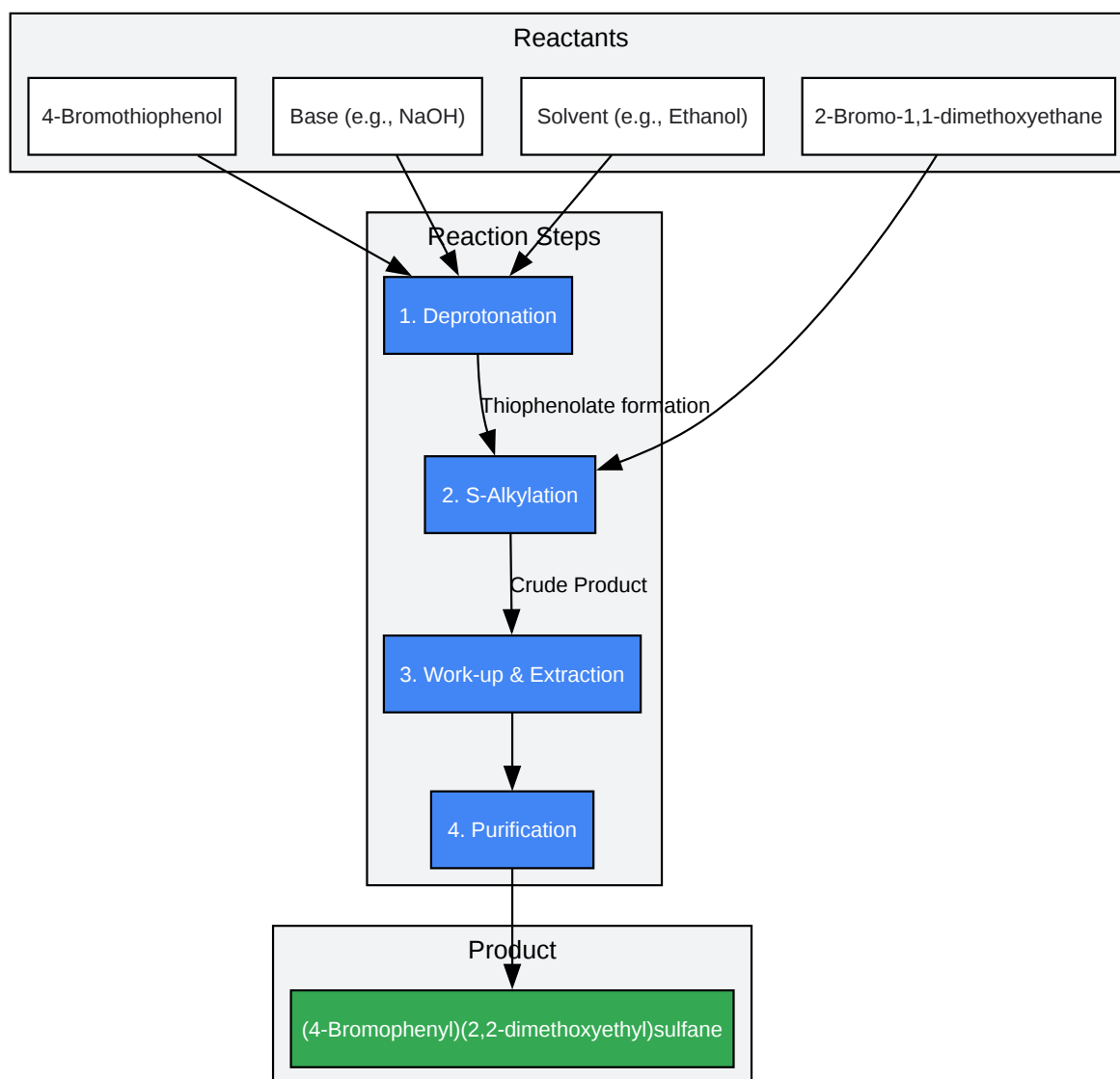
Materials:

- 4-Bromothiophenol
- 2-Bromo-1,1-dimethoxyethane
- Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)
- Ethanol or Dimethylformamide (DMF)
- Diethyl ether
- Saturated aqueous sodium chloride (brine)

- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- Deprotonation of Thiophenol: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-bromothiophenol (1.0 equivalent) in ethanol or DMF. Add a base such as sodium hydroxide (1.1 equivalents) or potassium carbonate (1.5 equivalents) portion-wise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the thiophenolate salt.
- S-Alkylation: To the resulting mixture, add 2-bromo-1,1-dimethoxyethane (1.1 equivalents) dropwise. Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Partition the residue between diethyl ether and water. Separate the organic layer, and wash it sequentially with water and brine.
- Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure **(4-Bromophenyl)(2,2-dimethoxyethyl)sulfane**.

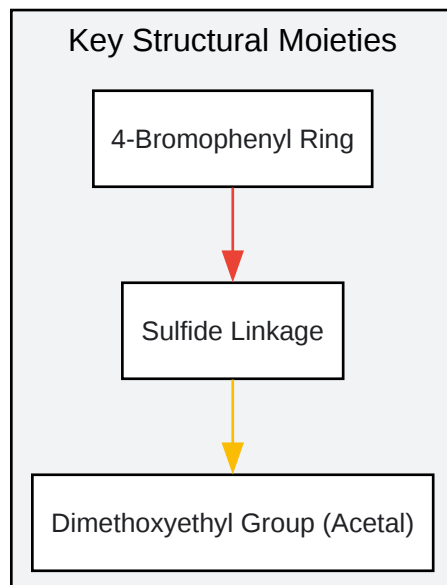


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Caption: Representative workflow for the synthesis of **(4-Bromophenyl)(2,2-dimethoxyethyl)sulfane**.

Structural Information and Predicted Spectral Data

The structural features of **(4-Bromophenyl)(2,2-dimethoxyethyl)sulfane** are key to interpreting its spectral data.



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Caption: Key structural components of the target molecule.

Predicted ^1H NMR Spectrum

The following table outlines the predicted proton NMR chemical shifts for **(4-Bromophenyl)(2,2-dimethoxyethyl)sulfane**.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.4 - 7.5	Doublet	2H	Aromatic protons ortho to the bromine atom
~ 7.2 - 7.3	Doublet	2H	Aromatic protons ortho to the sulfur atom
~ 4.5 - 4.6	Triplet	1H	Methine proton of the acetal (CH)
~ 3.3 - 3.4	Singlet	6H	Methoxy protons (OCH ₃)
~ 3.1 - 3.2	Doublet	2H	Methylene protons adjacent to sulfur (SCH ₂)

Predicted ¹³C NMR Spectrum

The predicted carbon NMR chemical shifts are as follows:

Chemical Shift (δ , ppm)	Assignment
~ 136 - 138	Aromatic carbon attached to sulfur
~ 132 - 133	Aromatic CH ortho to bromine
~ 130 - 131	Aromatic CH ortho to sulfur
~ 120 - 122	Aromatic carbon attached to bromine
~ 102 - 104	Methine carbon of the acetal (CH)
~ 53 - 55	Methoxy carbons (OCH ₃)
~ 38 - 40	Methylene carbon adjacent to sulfur (SCH ₂)

Predicted Infrared (IR) Spectrum

Key predicted absorption bands in the IR spectrum include:

Wavenumber (cm ⁻¹)	Assignment
~ 3050 - 3100	Aromatic C-H stretch
~ 2950 - 3000	Aliphatic C-H stretch (methoxy and methylene)
~ 1580, 1470	Aromatic C=C ring stretch
~ 1120, 1070	C-O stretch (acetal)
~ 1010	C-Br stretch
~ 820	para-substituted aromatic C-H out-of-plane bend

Predicted Mass Spectrum (Electron Ionization)

The predicted mass spectrum would likely show the following key fragments:

- Molecular Ion (M⁺): A pair of peaks around m/z 276 and 278, corresponding to the bromine isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio.
- Major Fragments:
 - Loss of a methoxy group (-OCH₃) from the molecular ion.
 - Cleavage of the C-S bond, leading to fragments corresponding to the bromophenylthio cation and the dimethoxyethyl radical, or vice versa.
 - Fragmentation of the acetal group.

Biological Activity and Signaling Pathways

As of the date of this publication, there is no available literature describing the biological activity or the involvement of **(4-Bromophenyl)(2,2-dimethoxyethyl)sulfane** in any signaling pathways. Further research is required to elucidate any potential pharmacological effects.

Conclusion

(4-Bromophenyl)(2,2-dimethoxyethyl)sulfane is a compound with potential utility in synthetic and medicinal chemistry, yet it remains largely uncharacterized in the public domain. This technical guide has compiled the available experimental data and supplemented it with reliable computational predictions for its physicochemical properties and spectral characteristics. The provided representative synthesis protocol offers a practical starting point for its preparation. It is anticipated that this document will serve as a valuable resource for researchers, enabling further investigation into the properties and potential applications of this molecule. Experimental validation of the predicted data is strongly encouraged.

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